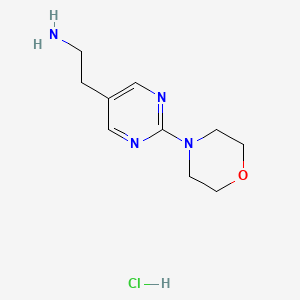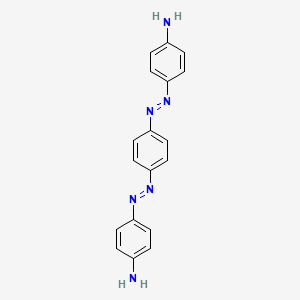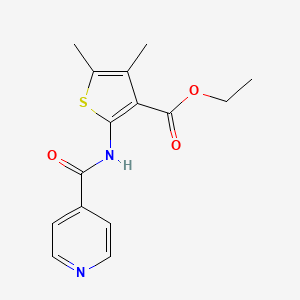![molecular formula C13H16N2 B14174356 7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-79-0](/img/structure/B14174356.png)
7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other functional groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the dimethyl groups at positions 7 and 8.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally similar compound with different functional groups and properties.
Uniqueness
7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of dimethyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
CAS-Nummer |
922510-79-0 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
7,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-5-10-11-7-14-4-3-12(11)15-13(10)6-9(8)2/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
QXTKEVMSLNLIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC3=C2CNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B14174300.png)










